Lipophilicity Shift: LogP Differentiation of Methyl 2-(2-bromoethyl)benzoate Versus Methyl 2-Bromobenzoate and Methyl 2-(Bromomethyl)benzoate
Methyl 2-(2-bromoethyl)benzoate exhibits a substantially higher lipophilicity than its aryl bromide and benzylic bromide analogs, driven by the additional methylene units in the ethyl spacer. The target compound has a consensus Log P (XLogP3) of 3.41, compared to 2.24–2.55 for methyl 2-bromobenzoate and 2.37 for methyl 2-(bromomethyl)benzoate . This LogP differential of approximately 0.9–1.2 log units corresponds to a roughly 8–16 fold higher octanol-water partition coefficient, which directly impacts reversed-phase chromatographic retention, predicted membrane permeability, and partitioning behavior in liquid-liquid extraction workflows . For medicinal chemistry programs operating under Lipinski's Rule of Five, this LogP elevation may push the compound closer to the acceptable upper boundary (LogP ≤ 5) when incorporated into larger pharmacophores, necessitating conscious consideration during fragment-based library design .
| Evidence Dimension | Lipophilicity (consensus LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP (XLogP3): 3.41; Consensus LogP: 2.85; iLOGP: 2.37 |
| Comparator Or Baseline | Methyl 2-bromobenzoate (LogP: 2.24–2.55); Methyl 2-(bromomethyl)benzoate (LogP: 2.37) |
| Quantified Difference | ΔLogP = +0.86 to +1.17 versus methyl 2-bromobenzoate; ΔLogP = +1.04 versus methyl 2-(bromomethyl)benzoate |
| Conditions | Computed LogP values from multiple algorithms (XLogP3, iLOGP, WLOGP, MLOGP, SILICOS-IT) as reported in vendor and database entries |
Why This Matters
A LogP difference exceeding 0.5 units is considered significant for predicting differential biological partitioning and chromatographic behavior, making the target compound a meaningfully distinct entity for procurement decisions in drug discovery programs.
